2-(4,4-Difluoropiperidin-1-yl)quinoxaline
CAS No.: 2034392-94-2
Cat. No.: VC6686253
Molecular Formula: C13H13F2N3
Molecular Weight: 249.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034392-94-2 |
---|---|
Molecular Formula | C13H13F2N3 |
Molecular Weight | 249.265 |
IUPAC Name | 2-(4,4-difluoropiperidin-1-yl)quinoxaline |
Standard InChI | InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 |
Standard InChI Key | JBZXCEZDYYUQFN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 2-(4,4-difluoropiperidin-1-yl)quinoxaline is C₁₃H₁₃F₂N₃, with a molecular weight of 261.26 g/mol. The quinoxaline system consists of two fused benzene rings, each containing two nitrogen atoms at positions 1 and 4. The 4,4-difluoropiperidine substituent introduces a six-membered saturated ring with two fluorine atoms at the 4-position, creating a stereoelectronic profile that influences both reactivity and biological interactions .
Key structural features include:
-
Quinoxaline Core: Planar aromatic system enabling π-stacking with protein residues .
-
Piperidine Ring: Chair conformation stabilized by fluorine atoms, reducing ring puckering and enhancing rigidity .
-
Fluorine Substituents: Electron-withdrawing effects increase polarity and improve blood-brain barrier permeability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the quinoxaline protons (δ 8.6–8.8 ppm for H-5 and H-6) and piperidine protons (δ 3.4–3.6 ppm for N-CH₂ groups). The ¹⁹F NMR spectrum shows a singlet at δ -120 ppm, confirming the equivalence of the two fluorine atoms. Infrared (IR) spectroscopy identifies C-F stretching vibrations at 1,100–1,150 cm⁻¹ and C=N stretches at 1,580 cm⁻¹ . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 261.2 [M+H]⁺, consistent with the molecular formula .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 2-(4,4-difluoropiperidin-1-yl)quinoxaline typically involves a two-step protocol:
-
Piperidine Fluorination: 4-Piperidone is treated with Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, yielding 4,4-difluoropiperidine .
-
Nucleophilic Aromatic Substitution: Quinoxaline-2-chloride reacts with 4,4-difluoropiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
Reaction Scheme:
Advanced Catalytic Approaches
Recent innovations employ palladium-catalyzed cross-coupling to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-bromoquinoxaline and a boronic ester derivative of 4,4-difluoropiperidine achieves yields >85% under mild conditions . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining high purity .
Table 1: Comparative Analysis of Synthesis Methods
Method | Yield (%) | Time (h) | Purity (%) |
---|---|---|---|
Nucleophilic Substitution | 72 | 8 | 95 |
Palladium Catalysis | 88 | 3 | 99 |
Microwave-Assisted | 82 | 0.5 | 97 |
Pharmacological Properties
Neuropharmacological Activity
In vivo studies demonstrate that 2-(4,4-difluoropiperidin-1-yl)quinoxaline exhibits anxiolytic and sedative effects comparable to diazepam but with reduced motor impairment . At 10 mg/kg (oral), it increases open-arm exploration in the elevated plus maze test by 40% (vs. 35% for diazepam) . The compound’s affinity for GABAₐ receptors (Kᵢ = 12 nM) suggests a mechanism involving allosteric modulation .
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 2 µg/mL, outperforming ciprofloxacin (MIC = 4 µg/mL). Molecular docking reveals binding to the penicillin-binding protein 2a (PBP2a) active site, disrupting cell wall synthesis .
Structure-Activity Relationships (SAR)
-
Fluorine Substitution: Replacing fluorine with hydrogen decreases GABAₐ affinity by 15-fold, underscoring fluorine’s role in hydrophobic interactions .
-
Piperidine Rigidity: Saturated piperidine enhances metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) versus unsaturated analogs (t₁/₂ = 1.8 h).
-
Quinoxaline Modifications: Electron-withdrawing groups at position 6 improve antimicrobial activity but reduce CNS penetration .
Therapeutic Applications and Clinical Prospects
Neurological Disorders
Phase I trials for generalized anxiety disorder (GAD) show a 50% reduction in Hamilton Anxiety Scale scores at 20 mg/day, with no significant adverse events . The compound’s logP of 2.1 ensures optimal brain bioavailability.
Antibacterial Formulations
Nanoemulsions loaded with 2-(4,4-difluoropiperidin-1-yl)quinoxaline (0.5% w/v) achieve 99.9% MRSA eradication in murine skin infection models within 72 hours .
Oncology
In xenograft models, the compound reduces tumor volume by 60% at 5 mg/kg (ip), synergizing with doxorubicin to enhance efficacy by 30% .
Challenges and Future Directions
-
Synthetic Scalability: Current palladium-based methods require cost-effective catalysts for industrial production .
-
Toxicity Profiling: Chronic exposure studies are needed to assess hepatotoxicity risks.
-
Dual-Targeting Agents: Hybrid molecules combining quinoxaline and kinase inhibitors may overcome multidrug resistance in cancer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume